molecular formula C5H8N4 B580846 2-(Hydrazinomethyl)pyrimidine CAS No. 1234616-45-5

2-(Hydrazinomethyl)pyrimidine

Cat. No. B580846
CAS RN: 1234616-45-5
M. Wt: 124.147
InChI Key: ZHDAAYNONOJQLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Hydrazinomethyl)pyrimidine can be achieved through a multistep process involving the reaction of various starting materials. The starting materials include 2-chloro-4,6-dimethylpyrimidine, hydrazine hydrate, sodium hydroxide, ethanol, hydrochloric acid, and sodium nitrite. The reaction steps involve the formation of 2-(chloromethyl)pyrimidine, 2-(hydroxymethyl)pyrimidine, the diazonium salt, and finally 2-(Hydrazinomethyl)pyrimidine.


Molecular Structure Analysis

The molecular formula of 2-(Hydrazinomethyl)pyrimidine is C5H8N4 . The average mass is 124.144 Da and the monoisotopic mass is 124.074898 Da .


Chemical Reactions Analysis

2-(Hydrazinomethyl)pyrimidine has been used as a model compound for studying the mechanism of action of various drugs. It has also been used in the synthesis of various pharmaceuticals, including antifungal, antiviral, and anti-inflammatory agents. In addition, 2-(Hydrazinomethyl)pyrimidine has been used in the synthesis of dyes, photographic chemicals, and other compounds.


Physical And Chemical Properties Analysis

2-(Hydrazinomethyl)pyrimidine is a colorless solid that is soluble in organic solvents. Its molecular formula is C5H8N4 , with an average mass of 124.144 Da and a monoisotopic mass of 124.074898 Da .

Scientific Research Applications

Bioisostere Development

In medicinal chemistry, 2-(Hydrazinomethyl)pyrimidine is explored for its potential as a bioisostere, which can replace a molecule within a drug to improve its properties, such as potency, selectivity, or pharmacokinetic profile .

Pharmacological Property Enhancement

By incorporating 2-(Hydrazinomethyl)pyrimidine into drug designs, scientists aim to enhance pharmacological properties like solubility, stability, and bioavailability .

Mechanism of Action

Target of Action

2-(Hydrazinomethyl)pyrimidine is a pyrimidine derivative that has been used as a model compound for studying the mechanism of action of various drugs. Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects . They are known for their antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine metabolism is conserved in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) . Malignant cells reprogram metabolism pathway in response to various intrinsic and extrinsic drawbacks to fuel cell survival and growth . Many anticancer drugs target the pyrimidine salvage pathway, interfering with DNA synthesis and cell proliferation .

Pharmacokinetics

The biological potency, ADME properties, and pharmacokinetics/pharmacodynamics of pyrimidine-based drugs are discussed in the literature . .

Result of Action

The result of the action of 2-(Hydrazinomethyl)pyrimidine is primarily seen in its anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

When handling 2-(Hydrazinomethyl)pyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . It should not be released into the environment .

properties

IUPAC Name

pyrimidin-2-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-9-4-5-7-2-1-3-8-5/h1-3,9H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDAAYNONOJQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306447
Record name 2-(Hydrazinylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1234616-45-5
Record name 2-(Hydrazinylmethyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydrazinylmethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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